molecular formula C18H12N6O3 B2908770 3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891113-27-2

3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2908770
CAS No.: 891113-27-2
M. Wt: 360.333
InChI Key: HKPAZNIBQCODKR-UHFFFAOYSA-N
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Description

“3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a complex organic compound. It is related to the class of compounds known as triazolopyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole as a starting material . The 3-amino-1,2,4-triazole can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be complex, involving multiple steps and various reagents . The exact reactions would depend on the specific synthesis route chosen.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined using a variety of techniques. For example, its density, thermal stability, and sensitivity towards impact and friction could be evaluated .

Future Directions

The future directions for research on “3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” could include the development of new synthetic methodologies, further exploration of its pharmacological activities, and the design of new drug candidates based on its structure . The adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Properties

IUPAC Name

3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O3/c25-18(13-4-2-6-15(10-13)24(26)27)20-14-5-1-3-12(9-14)16-7-8-17-21-19-11-23(17)22-16/h1-11H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPAZNIBQCODKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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